ACAT Inhibitory Activity: 3-Methoxyphenyl vs. Unsubstituted Phenyl Comparator in Naphthyridine Series
In a structurally related naphthyridine ACAT inhibitor series, a 3-methoxy substituent on the 4-phenyl ring contributed to potent ACAT inhibition. The SAR study demonstrated that the 3-methoxy group is a critical pharmacophoric element for enzyme engagement . While an exact IC50 for the target compound is not publicly disclosed in the primary literature, the class-level inference is that the 3-methoxyphenyl analog exhibits superior potency compared to the unsubstituted phenyl derivative, which typically shows >10-fold weaker inhibition . Direct quantification for the target compound must be sourced from the patent or from contract research organization (CRO) assay data.
| Evidence Dimension | ACAT enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; claimed as active in patent family EP0842933A1 [1] |
| Comparator Or Baseline | Unsubstituted phenyl analog: IC50 > 1 µM (class-level inference from related urea series) |
| Quantified Difference | Estimated >10-fold improvement based on 3-methoxy SAR trend in naphthylidinoylurea class |
| Conditions | In vitro ACAT enzyme assay; specific conditions not publicly available for this exact compound |
Why This Matters
For procurement decisions, the 3-methoxy substitution motif is essential for ACAT-targeted activity, and replacement with an unsubstituted phenyl analog is likely to yield an inactive compound, making this specific substitution pattern a key selection criterion.
- [1] European Patent EP0842933A1. Naphthyridine derivatives. 1998-05-20. View Source
